4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Brand Name: Vulcanchem
CAS No.: 92367-11-8
VCID: VC2031753
InChI: InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2
SMILES: C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide

CAS No.: 92367-11-8

Cat. No.: VC2031753

Molecular Formula: C9H6BrF3N2

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide - 92367-11-8

Specification

CAS No. 92367-11-8
Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
IUPAC Name 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine
Standard InChI InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2
Standard InChI Key BCFUQXOZHPIAPS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Identification

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is identified by the CAS Registry Number 92367-11-8 and has the molecular formula C₉H₆BrF₃N₂ . This compound is also known by several synonyms including 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)diazirine, 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine, and 3H-Diazirine, 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)- .

Structural Features

The molecular structure consists of a benzene ring substituted with two key functional groups: a bromomethyl group (-CH₂Br) at the para position and a trifluoromethyl-diazirine moiety (-C(CF₃)N₂) at the meta position . The diazirine group forms a three-membered ring containing two nitrogen atoms and one carbon atom, creating a strained cyclic structure that is essential for its photoreactive properties . The trifluoromethyl group enhances the stability of the diazirine ring while providing favorable physicochemical properties for various applications .

Physical and Chemical Properties

Physical Properties

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide exists as a light yellow to brown clear liquid at room temperature . The compound has a molecular weight of 279.056 g/mol and exhibits specific physical characteristics that determine its handling and application potential .

Table 1: Physical and Chemical Properties of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide

PropertyValueReference
Molecular Weight279.056 g/mol
Physical State (20°C)Liquid
AppearanceLight yellow to brown clear liquid
Density1.7±0.1 g/cm³
Boiling Point264.9±50.0°C at 760 mmHg
Flash Point114.0±30.1°C
Refractive Index1.572 (1.51)
LogP4.38
PSA24.72000
Vapor Pressure0.0±0.5 mmHg at 25°C
Exact Mass277.966644
Storage ConditionUnder inert gas, <0°C
Purity (Commercial)>95.0% (HPLC)

Chemical Stability and Reactivity

This compound exhibits sensitivity to environmental factors, particularly light, air, and heat . Under photolysis conditions, the diazirine group undergoes nitrogen extrusion to generate highly reactive carbene intermediates, which can insert into various chemical bonds. This photoreactivity is central to its applications in photoaffinity labeling and crosslinking studies.

Comparative stability studies have shown that trifluoromethylphenyl diazirines decompose under ambient light exposure, with significant degradation occurring over several weeks . For instance, conventional trifluoromethylphenyl diazirine retains only 26.8% of unreacted compound after 31 days of ambient light exposure, highlighting the importance of proper storage conditions .

Synthesis and Production

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide typically involves multiple steps, with the key intermediate being the corresponding benzyl alcohol derivative. A common synthetic route involves:

  • Formation of the diazirine ring through reaction of suitable precursors with trifluoromethyl diazomethane under controlled conditions.

  • Conversion of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol to the bromide derivative using phosphorus tribromide (PBr₃), typically achieving yields around 84% .

Industrial production follows similar synthetic routes but scaled up with precise control of reaction conditions to ensure high yield and purity. The final product undergoes purification using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically >95.0% as measured by HPLC .

Applications in Research and Industry

Photoaffinity Labeling

The primary application of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is in photoaffinity labeling, where it serves as a critical tool for studying protein interactions and dynamics . Upon UV irradiation (typically at ~350 nm), the diazirine group generates reactive carbene species that can form covalent bonds with proximal molecules, enabling the identification and characterization of binding sites and protein-ligand interactions .

This compound has been incorporated into various photoaffinity probes, including those used in the study of bitter taste receptors and epoxy resin-based crosslinkers. Its ability to form stable covalent bonds with target molecules makes it valuable for capturing transient protein-ligand interactions that might be difficult to study using other methods.

Drug Development

In pharmaceutical research, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide serves as a key intermediate in the synthesis of pharmaceuticals, particularly those requiring specific biological activities . The trifluoromethyl group enhances the stability and lipophilicity of drug candidates, making this compound valuable in the design and development of new therapeutic agents .

The compound's ability to undergo controlled photochemical reactions allows researchers to create photoactivatable drug candidates that can be spatially and temporally activated, offering potential advantages in targeted drug delivery systems.

Materials Science

In materials science, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is applied in the development of advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance . Its photoreactive nature allows for light-triggered crosslinking, which can be used to create materials with tunable mechanical properties.

The bromide functional group provides a reactive handle for further modifications, allowing the incorporation of this photoactive moiety into various material platforms through nucleophilic substitution reactions .

Bioconjugation

In bioconjugation applications, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is utilized to attach biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutic applications . The compound's ability to form covalent bonds upon photoactivation makes it an excellent choice for immobilizing biomolecules on surfaces for biosensor development or creating bioconjugates for targeted delivery.

The benzyl bromide moiety readily undergoes nucleophilic substitution reactions with various nucleophiles, including alcohols, amines, and thiols, providing versatile chemistry for bioconjugation applications .

Photochemical Properties and Mechanism

Photoreactivity Mechanism

The photochemical reactivity of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide centers on the diazirine group. Upon exposure to UV light (approximately 350-365 nm), the diazirine undergoes photolysis, resulting in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive carbene intermediate .

This carbene can undergo various reactions, including:

  • C-H insertion reactions with alkanes and aromatic compounds

  • Addition to double and triple bonds

  • Insertion into O-H, N-H, and S-H bonds

  • Ylide formation with heteroatoms

This versatile reactivity profile makes the compound valuable for covalent labeling of diverse target molecules with minimal specificity for particular functional groups.

Photostability Comparisons

Research has shown that trifluoromethyl-diazirines exhibit varying degrees of stability under different lighting conditions. Comparative studies have demonstrated that conventional trifluoromethylphenyl diazirine derivatives show significant degradation under ambient light exposure over time .

For example, when exposed to two linear fluorescent lamps (28 W each) at room temperature, conventional trifluoromethylphenyl diazirine retained only 26.8% of unreacted compound after 31 days, while modified versions showed improved stability (79.4-90.1% remaining) . This highlights the importance of proper handling and storage of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide to maintain its photochemical properties.

ParameterInformationReference
GHS SymbolGHS05
Signal WordDanger
Hazard StatementsH290: May be corrosive to metals
H314: Causes severe skin burns and eye damage
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310: Immediately call a POISON CENTER or doctor/physician
TransportationUN 3265 8/PG III
Hazard Class8
Packing GroupIII
ManufacturerProduct NumberPackagingPrice (USD)Reference
TCI ChemicalT2819200 mg$147
TCI ChemicalT28191 g$515
TRCB699360250 mg$525
Chem-Impex396581 g$538.72
AK Scientific5974AL1 g$726

This pricing information reflects the specialized nature of the compound and its importance in research applications. The relatively high cost suggests that the synthesis and purification processes are complex, requiring specialized equipment and expertise.

Comparative Analysis with Related Compounds

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide belongs to a family of photoreactive compounds that include related derivatives such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol (CAS: 87736-88-7) and 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid .

The alcohol derivative serves as a precursor in the synthesis of the bromide and offers different reactivity profiles for specific applications. While the bromide excels in nucleophilic substitution reactions, the alcohol derivative can undergo esterification reactions, and the acid derivative can form amide bonds .

Stability studies comparing conventional and modified trifluoromethylaryl diazirines have shown that structural modifications can significantly impact their photostability. For instance, pyridinyl and pyrimidinyl derivatives exhibited enhanced stability under ambient light conditions compared to the conventional phenyl diazirine, with 79.4% and 90.1% remaining unreacted after 31 days, respectively, compared to only 26.8% for the phenyl derivative .

Recent Research Developments

Recent research has expanded the applications of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide and related compounds in various fields:

  • Photoaffinity Microarrays: The compound has been utilized in the development of photoaffinity microarrays for high-throughput screening of molecular interactions .

  • Peptide and Sugar Crosslinking: Research has demonstrated the utility of this compound in creating crosslinkers with peptides and sugars for studying complex biomolecular interactions .

  • Improved Photolabels: Modified photolabels based on the trifluoromethylaryl diazirine scaffold have been developed with enhanced aqueous solubility and stability, expanding their utility in biological systems .

  • Convergent Synthetic Routes: Researchers have developed efficient convergent routes for synthesizing photoaffinity labels incorporating the trifluoromethyl-diazirine moiety, facilitating the creation of diverse functional probes .

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